2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound characterized by its complex structure, which includes a chlorinated phenoxy group, a nitrophenyl group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
Etherification: The chlorinated phenol is then reacted with 2-chloroacetyl chloride in the presence of a base like pyridine to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride.
Amidation: The final step involves the reaction of the acetyl chloride intermediate with 2-methoxy-4-nitroaniline in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned reactions, optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency. The use of automated reactors and stringent quality control measures ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), various nucleophiles.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Agricultural Chemistry: The compound is studied for its potential use as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the nitro group, which may result in different biological activity.
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-nitrophenyl)acetamide: Lacks the methoxy group, potentially affecting its solubility and reactivity.
Uniqueness
The presence of both the nitro and methoxy groups in 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide makes it unique compared to its analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-10-6-13(7-11(2)17(10)18)25-9-16(21)19-14-5-4-12(20(22)23)8-15(14)24-3/h4-8H,9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCJLCQZHKYUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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